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Abstract
1-(2-Furoyl)piperazine hydrochloride is a heterocyclic compound of significant interest in

medicinal chemistry, primarily recognized for its role as a versatile synthetic intermediate in the

development of various therapeutic agents.[1][2][3] This technical guide provides an in-depth

structural analysis of 1-(2-Furoyl)piperazine hydrochloride, compiling available spectroscopic

data and outlining detailed experimental protocols for its characterization. While a definitive

single-crystal X-ray diffraction study for this specific hydrochloride salt is not publicly available,

this guide presents a comprehensive overview of its molecular structure through other

analytical techniques and provides context for its biological activity, particularly as a tyrosinase

inhibitor.

Chemical and Physical Properties
1-(2-Furoyl)piperazine hydrochloride is the hydrochloride salt of 1-(2-Furoyl)piperazine. The

addition of hydrochloric acid enhances its stability and solubility, making it more suitable for

pharmaceutical applications.[1][3]
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Property Value Source

Molecular Formula C₉H₁₃ClN₂O₂ [4]

Molecular Weight 216.67 g/mol [4][5]

IUPAC Name
furan-2-yl(piperazin-1-

yl)methanone;hydrochloride
[4]

CAS Number 60548-09-6 [4]

Appearance
White to light yellow/orange

powder/crystal
[6]

Melting Point 204 - 209 °C [5]

Crystallographic Analysis
A comprehensive search of crystallographic databases, including the Cambridge Structural

Database (CSD), did not yield a publicly available crystal structure for 1-(2-Furoyl)piperazine
Hydrochloride. The determination of the precise three-dimensional arrangement of atoms,

including bond lengths, bond angles, and crystal packing, awaits single-crystal X-ray diffraction

analysis.

For illustrative purposes, the following table presents typical crystallographic data that would be

obtained from such an analysis, based on a related piperazine derivative.
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Parameter
Example Value (for a related piperazine
derivative)

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 12.5503

b (Å) 11.2039

c (Å) 14.1007

α (°) 90

β (°) 96.951

γ (°) 90

Volume (Å³) 2149.9

Z 4

Note: The data presented above is for a different piperazine derivative and serves only as an

example of the parameters that would be determined from an X-ray crystallographic study of 1-
(2-Furoyl)piperazine Hydrochloride.[7]

Spectroscopic Analysis
Spectroscopic techniques are crucial for elucidating the molecular structure of 1-(2-
Furoyl)piperazine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopic Data (Predicted and from related compounds)
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Proton
Chemical Shift (δ) ppm
(Predicted)

Multiplicity

Furan H (3 positions) 6.5 - 7.8 m

Piperazine CH₂ (4 positions) 3.0 - 4.0 m

Piperazine NH/NH₂⁺ 9.0 - 10.0 br s

Note: Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data (Predicted and from related compounds)

Carbon Chemical Shift (δ) ppm (Predicted)

Furan C=O 158 - 162

Furan C (4 positions) 110 - 150

Piperazine CH₂ (4 positions) 40 - 50

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule based on their

characteristic vibrational frequencies.

FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Vibration Functional Group

~3400 N-H Stretch Secondary amine (piperazine)

~3100 C-H Stretch Aromatic (furan)

~2900 C-H Stretch Aliphatic (piperazine)

~1630 C=O Stretch Amide

~1450 C-N Stretch Amine

~1100 C-O-C Stretch Furan
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Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and provides information

about its structure through fragmentation patterns. The expected molecular ion peak for the

free base (1-(2-Furoyl)piperazine) would be at m/z 180.20.

Expected Fragmentation Pattern

A common fragmentation pathway for piperazine derivatives involves the cleavage of the

piperazine ring. For 1-(2-Furoyl)piperazine, key fragments would likely arise from the loss of the

furoyl group or cleavage within the piperazine ring.

Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-Furoyl)piperazine
Hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5

mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Instrument Setup:

Insert the NMR tube into the spectrometer probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity.

¹H NMR Acquisition:

Set the spectral width to a range of 0-14 ppm.
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Employ a standard 90° pulse sequence.

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to a range of 0-200 ppm.

Use a proton-decoupled pulse sequence to enhance signal sensitivity and simplify the

spectrum.

Acquire a larger number of scans compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift axis using the internal standard.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of

the crystalline sample with dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid

sample directly on the ATR crystal.

Background Spectrum: Record a background spectrum of the empty sample holder (for KBr

pellet) or the clean ATR crystal.
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Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum over a

range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Biological Context and Signaling Pathway
1-(2-Furoyl)piperazine and its derivatives have been identified as potent inhibitors of

tyrosinase, a key enzyme in the melanin biosynthesis pathway.[8][9] Overproduction of melanin

can lead to hyperpigmentation disorders.

Tyrosinase Inhibition and the Melanin Biosynthesis
Pathway
Melanin synthesis, or melanogenesis, primarily occurs in melanosomes within melanocytes.

The process is initiated by the oxidation of L-tyrosine to L-DOPA, which is then further oxidized

to dopaquinone. Both of these initial, rate-limiting steps are catalyzed by tyrosinase.[1][8][10]

[11][12][13] Dopaquinone is a crucial intermediate that can then be converted into either

eumelanin (brown/black pigment) or pheomelanin (red/yellow pigment).[10][11][13]

1-(2-Furoyl)piperazine acts as a tyrosinase inhibitor, likely by binding to the active site of the

enzyme and preventing the binding of its natural substrate, L-tyrosine.[8] This inhibition

effectively blocks the initial steps of melanogenesis, leading to a reduction in melanin

production.
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Caption: Workflow for the structural analysis of 1-(2-Furoyl)piperazine Hydrochloride.
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Caption: Inhibition of the melanin biosynthesis pathway by 1-(2-Furoyl)piperazine
Hydrochloride.

Conclusion
This technical guide has synthesized the available structural and spectroscopic data for 1-(2-
Furoyl)piperazine hydrochloride. While a definitive crystal structure remains to be

determined, analysis via NMR, FT-IR, and mass spectrometry provides a solid foundation for its

structural characterization. The role of this compound as a tyrosinase inhibitor highlights its

potential in the development of therapeutic agents for hyperpigmentation disorders. The

detailed experimental protocols provided herein offer a practical resource for researchers

engaged in the synthesis and analysis of this and related piperazine derivatives. Further

investigation, particularly single-crystal X-ray diffraction, is warranted to fully elucidate its three-

dimensional structure and further inform structure-activity relationship studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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